molecular formula C5H8N2O2S B2538030 4-METHANESULFONYL-3-METHYL-1H-PYRAZOLE CAS No. 2385297-07-2

4-METHANESULFONYL-3-METHYL-1H-PYRAZOLE

Cat. No.: B2538030
CAS No.: 2385297-07-2
M. Wt: 160.19
InChI Key: DXWNTDPQIPHBGH-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-3-METHYL-1H-PYRAZOLE is a useful research compound. Its molecular formula is C5H8N2O2S and its molecular weight is 160.19. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Applications

Pyrazoles, including 5-methyl-4-methylsulfonyl-1H-pyrazole, are a focal point in novel drug discovery due to their active molecular structure. Studies have highlighted their potential in synthesizing compounds with significant biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. Notably, certain synthesized pyrazole derivatives exhibit strong inhibition against enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are pivotal in diseases like inflammation and breast cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Chemical Synthesis and Structural Studies

The compound has been utilized in various chemical synthesis processes, yielding novel derivatives with potential biological activity. For instance, an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone is described, showcasing the compound's versatility in chemical reactions (Zhu et al., 2011). Additionally, studies have focused on the structural aspects of related pyrazole compounds, providing insights into molecular conformations and hydrogen bonding, which are crucial for understanding their chemical behavior and potential applications (Sagar et al., 2017).

Potential in Drug Design

Research into pyrazole derivatives, including those related to 5-methyl-4-methylsulfonyl-1H-pyrazole, has shown promise in drug design, particularly due to their interaction with biological targets. Molecular docking studies have been conducted to understand the orientation and interaction of these molecules within the active site of enzymes, such as cyclooxygenase-2, aiding in the design of potential inhibitors (Al-Hourani et al., 2015).

Safety and Hazards

While specific safety and hazard information for “5-methyl-4-methylsulfonyl-1H-pyrazole” is not available, general precautions for handling pyrazole compounds include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapors/spray, and using only under a chemical fume hood .

Future Directions

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed . The goal is to expand the applications of this privileged class of compounds .

Properties

IUPAC Name

5-methyl-4-methylsulfonyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-4-5(3-6-7-4)10(2,8)9/h3H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWNTDPQIPHBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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